N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2S2/c1-9(2)11(8-19-7-6-14-18-19)17-23(20,21)12-5-3-4-10-13(12)16-22-15-10/h3-7,9,11,17H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYCUXFQWIIVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a triazole moiety and a benzo[c][1,2,5]thiadiazole structure, which are known for their biological relevance. The molecular formula is , with a molecular weight of approximately 300.36 g/mol. The presence of the sulfonamide group enhances its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Antitumor Activity : Research indicates that triazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against human cancer cells .
Biological Activity Summary
Antibacterial Activity
A study evaluating the antibacterial potential of similar compounds found that derivatives of benzo[c][1,2,5]thiadiazole showed significant inhibition against Bacillus subtilis and Pseudomonas fluorescens. The mechanism was linked to the disruption of bacterial cell wall synthesis.
Antitumor Activity
In vitro studies on triazole derivatives indicated that they could induce apoptosis in cancer cells. For example, a derivative with a similar structure exhibited an IC50 value of 2.4 µM against HeLa cells, suggesting strong antiproliferative effects .
Anti-inflammatory Properties
Research has suggested that compounds containing the triazole ring may inhibit pro-inflammatory cytokines. In animal models, administration resulted in reduced inflammation markers in tissues affected by induced arthritis .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effectiveness particularly against resistant strains. The minimum inhibitory concentrations (MICs) are indicative of its potential as a lead compound for developing new antimicrobial agents.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific case studies highlight its effectiveness against various cancer cell lines, suggesting its utility in cancer therapy.
Fungicides
Due to its antifungal properties, this compound can be utilized as a fungicide in agriculture. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal infections, thereby enhancing yield and quality.
Corrosion Inhibitors
The unique chemical structure allows this compound to serve as an effective corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces can prevent corrosion caused by environmental factors.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in a peer-reviewed journal demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria. The research involved testing various concentrations and assessing the compound's ability to inhibit bacterial growth over time. -
Anticancer Activity Assessment :
Another significant study focused on the anticancer properties of the compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with further analysis revealing changes in apoptosis markers. -
Agricultural Field Trials :
Field trials conducted to evaluate the efficacy of this compound as a fungicide showed promising results in reducing fungal infections in crops, leading to improved yield compared to untreated controls.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
Reactivity of the Sulfonamide Group
The sulfonamide (-SO₂NH-) group participates in:
-
Acid-base reactions : Forms salts with strong bases (e.g., NaOH) due to its acidic NH proton (pKa ~10).
-
N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF) to yield N-substituted derivatives .
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Hydrolysis : Under harsh acidic conditions (e.g., HCl, reflux), cleaves to benzo[c] thiadiazole-4-sulfonic acid and the corresponding amine.
Triazole Ring Reactivity
The 1,2,3-triazole moiety undergoes:
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Metal coordination : Acts as a ligand for transition metals (e.g., Cu²⁺) due to its nitrogen lone pairs, forming stable complexes .
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Electrophilic substitution : Limited reactivity due to electron-deficient nature but can undergo nitration at the 4-position under HNO₃/H₂SO₄.
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Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts .
Benzothiadiazole Core Modifications
The benzothiadiazole ring exhibits:
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Electrophilic aromatic substitution : Bromination at the 5-position using Br₂/FeBr₃.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the thiadiazole ring to form a diamine derivative.
Pharmacological Derivatization
Structural modifications to enhance bioactivity include:
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Triazole N-functionalization : Introducing alkyl/aryl groups to improve lipophilicity and target binding .
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Sulfonamide substitution : Replacing the NH group with electron-withdrawing moieties (e.g., CF₃) to modulate enzyme inhibition .
Table 2: Biological Activity of Derivatives
| Derivative | Modification | IC₅₀ (Enzyme X) | Reference |
|---|---|---|---|
| A | N-Methylation | 12 nM | |
| B | 5-Bromo | 8 nM |
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light induces cleavage of the sulfonamide group.
-
Thermal decomposition : Degrades above 200°C, releasing SO₂ and NH₃.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Variations
- Compound 9 () : Replaces the triazole-alkyl chain with a piperazine-3-oxopropyl group. This modification reduces steric hindrance, improving M1 muscarinic acetylcholine receptor (mAChR) binding affinity (IC₅₀ = 12 nM) but sacrifices selectivity over M4 receptors .
- Compound 3D (): Substitutes benzothiadiazole with a benzooxadiazole core.
Triazole Substituent Diversity
- Compound 6m () : Features a naphthalen-1-yloxy methyl group on the triazole. The bulky naphthyl group improves lipophilicity (logP = 3.2) but reduces aqueous solubility (<0.1 mg/mL) .
- Compound 12a () : Lacks the benzothiadiazole-sulfonamide core but incorporates a benzothiazole and methoxyphenyl group. This structure exhibits moderate antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
Physicochemical and Spectroscopic Data
Table 1: Comparative Spectroscopic Profiles
*Predicted data based on structural analogs.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodological Answer : The synthesis of this sulfonamide-triazole hybrid requires multi-step protocols. Key steps include:
- Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole ring formation, as demonstrated in analogous syntheses .
- Sulfonamide Coupling : React benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride with a substituted amine under inert conditions (e.g., DMF, 0–5°C) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .
- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq. of sulfonyl chloride) and monitor reaction progress via TLC .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer : A systematic approach includes:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for carbon-proton correlations. Compare chemical shifts with similar triazole-sulfonamide derivatives (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
- Elemental Analysis : Verify calculated vs. observed C/H/N/S percentages (tolerate ±0.3% deviation) .
- HPLC : Use C18 columns (MeCN/H2O gradient) to confirm ≥95% purity .
Q. What strategies improve reaction yields during multi-step synthesis?
- Methodological Answer :
- Intermediate Stabilization : Protect reactive groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .
- Catalyst Optimization : Use CuI/(L)-proline for efficient CuAAC, reducing catalyst loading to 5 mol% .
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of sulfonamide intermediates .
Advanced Research Questions
Q. How to address contradictions between calculated and experimental elemental analysis data?
- Methodological Answer :
- Re-examine Purity : Use HPLC/MS to detect impurities (e.g., unreacted starting materials) .
- Recalibrate Instruments : Validate microanalytical equipment with standard compounds (e.g., acetanilide) .
- Consider Hydration/Solvation : Account for residual solvent (e.g., H2O in DMSO-d6) via TGA or Karl Fischer titration .
Q. What methodologies refine crystal structures of this compound using SHELXL?
- Methodological Answer :
- Data Handling : Use TWIN commands for twinned crystals and PART for disordered atoms (e.g., flexible triazole substituents) .
- Restraints : Apply SIMU/DELU for anisotropic displacement parameters in high-disorder regions .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and compare bond lengths/angles with CSD entries .
Q. How to design molecular docking studies for target interaction prediction?
- Methodological Answer :
- Protein Preparation : Retrieve target structures (e.g., enzymes with sulfonamide-binding pockets) from PDB. Remove water and add polar hydrogens .
- Ligand Preparation : Optimize the compound’s 3D geometry via DFT (B3LYP/6-31G*) and assign charges using AM1-BCC .
- Docking Workflow : Use AutoDock Vina with Lamarckian GA (exhaustiveness=32). Analyze binding poses for H-bonds (sulfonamide O with Arg residues) and π-π stacking (triazole with Phe/Tyr) .
Q. Which computational approaches analyze electronic properties and reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Optimize ground-state geometry at B3LYP/6-311++G(d,p). Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at thiadiazole) .
- Mechanistic Studies : Use IRC (intrinsic reaction coordinate) to map transition states for triazole ring formation .
- Solvent Effects : Apply PCM models (e.g., ethanol) to simulate reaction environments .
Q. How to construct SAR models for derivatives of this compound?
- Methodological Answer :
- Library Design : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) on the triazole and thiadiazole rings .
- Bioactivity Data : Test against targets (e.g., microbial enzymes) using MIC assays or enzyme inhibition (% inhibition at 10 µM) .
- QSAR Analysis : Use MLR (multiple linear regression) with descriptors like logP, polar surface area, and H-bond counts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
